2-Bromo-5-chloro-4-methylbenzenesulfonamide

Catalog No.
S3224615
CAS No.
1246822-85-4
M.F
C7H7BrClNO2S
M. Wt
284.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-4-methylbenzenesulfonamide

CAS Number

1246822-85-4

Product Name

2-Bromo-5-chloro-4-methylbenzenesulfonamide

IUPAC Name

2-bromo-5-chloro-4-methylbenzenesulfonamide

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.55

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

INHMYBQHDSFIQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)Br

solubility

not available

2-Bromo-5-chloro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrClNO2SC_7H_7BrClNO_2S. It belongs to the benzenesulfonamide class, characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a sulfonamide functional group. This compound is notable for its unique arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity, making it valuable in various scientific and industrial applications.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield corresponding amines.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is substituted with another aryl or alkyl group.

Common Reagents and Conditions

  • Substitution: Sodium iodide in acetone is commonly used for halogen exchange.
  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are effective.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Research indicates that 2-Bromo-5-chloro-4-methylbenzenesulfonamide exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve binding to specific enzymes or receptors, potentially inhibiting their activity. The presence of halogen substituents can enhance its binding affinity and specificity towards biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-Bromo-5-chloro-4-methylbenzenesulfonamide typically involves several steps:

  • Sulfonation: The starting material, 2-bromo-5-chloro-4-methylbenzene, is treated with sulfuric acid to introduce the sulfonic acid group.
  • Amidation: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

In industrial settings, these methods are scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed for efficiency.

2-Bromo-5-chloro-4-methylbenzenesulfonamide has a wide range of applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
  • Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in the production of specialty chemicals and materials.

The interaction studies of 2-Bromo-5-chloro-4-methylbenzenesulfonamide focus on its ability to bind to specific molecular targets. The compound may interact with enzymes or receptors, inhibiting their activity through competitive inhibition or allosteric modulation. These interactions are crucial for understanding its potential therapeutic applications and guiding further drug development efforts.

Several compounds share structural similarities with 2-Bromo-5-chloro-4-methylbenzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-N-methylbenzenesulfonamideC8H10BrNO2SC_8H_{10}BrNO_2SLacks chlorine; different substituent pattern
4-Bromo-2-isopropyl-5-methylphenolC10H13BrOC_{10}H_{13}BrOContains hydroxyl group instead of sulfonamide
5-Bromo-4-chloro-N-isopropyl-2-methylbenzenesulfonamideC10H13BrClNO2SC_{10}H_{13}BrClNO_2SDifferent substitution pattern; potential varied activity
2-Bromo-4-chloro-5-methylphenolC7H7BrClOC_7H_7BrClOSimilar structure but lacks the sulfonamide group
2-Bromo-5-chloro-4-methylbenzoic acidC7H6BrClO2C_7H_6BrClO_2Contains carboxylic acid group instead of sulfonamide

Uniqueness

The uniqueness of 2-Bromo-5-chloro-4-methylbenzenesulfonamide lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and potential biological properties not found in similar compounds. This specificity enhances its utility in targeted applications where other compounds may not suffice.

XLogP3

2.2

Dates

Last modified: 07-25-2023

Explore Compound Types